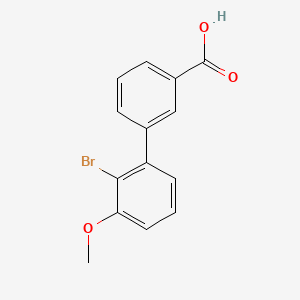

2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

Descripción general

Descripción

2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid is a chemical compound that belongs to the class of biphenyl carboxylic acids. It is characterized by the presence of a bromine atom at the 2’ position, a methoxy group at the 3’ position, and a carboxylic acid group at the 3 position on the biphenyl structure. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid typically involves the bromination of 3’-methoxybiphenyl-3-carboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2’ position. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of 2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and scalability.

Types of Reactions:

Oxidation: The methoxy group in 2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid can undergo oxidation to form a corresponding aldehyde or carboxylic acid derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

Oxidation: 2’-Bromo-3’-formylbiphenyl-3-carboxylic acid or 2’-Bromo-3’-carboxybiphenyl-3-carboxylic acid.

Reduction: 3’-Methoxybiphenyl-3-carboxylic acid.

Substitution: 2’-Amino-3’-methoxybiphenyl-3-carboxylic acid or 2’-Alkoxy-3’-methoxybiphenyl-3-carboxylic acid.

Aplicaciones Científicas De Investigación

2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel compounds.

Biology: It is utilized in the study of biological pathways and interactions, particularly in the investigation of enzyme-substrate relationships.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mecanismo De Acción

The mechanism of action of 2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 2’-Bromo-3’-hydroxybiphenyl-3-carboxylic acid

- 2’-Bromo-3’-methylbiphenyl-3-carboxylic acid

- 2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid

Comparison: 2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical and physical properties. Compared to 2’-Bromo-3’-hydroxybiphenyl-3-carboxylic acid, the methoxy group in 2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid provides increased lipophilicity and potentially different reactivity. The bromine atom distinguishes it from 2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid, offering different electronic effects and reactivity patterns.

Actividad Biológica

2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the biphenyl carboxylic acid family and is characterized by the presence of a bromine atom at the 2' position, a methoxy group at the 3' position, and a carboxylic acid group at the 3 position. The unique structural features of this compound suggest various avenues for biological research, particularly in antimicrobial and anticancer applications.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C15H13BrO3

- Molecular Weight : 321.17 g/mol

- CAS Number : 1215206-07-7

Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit significant antimicrobial properties. For example, derivatives of biphenyl carboxylic acids have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics such as ceftriaxone .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Similar Derivative | S. aureus | 40 - 50 |

Anticancer Activity

The anticancer potential of this compound is another area of significant interest. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, some studies report IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating promising cytotoxic effects .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast cancer) | TBD | Apoptosis induction |

| PC3 (Prostate cancer) | TBD | Cell cycle arrest |

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. These interactions can modulate key signaling pathways involved in cell proliferation and apoptosis. While detailed mechanisms remain to be fully elucidated, it is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator, leading to altered cellular processes.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of several biphenyl derivatives found that compounds with similar structures to this compound exhibited significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones measuring up to 30 mm.

- Cytotoxicity in Cancer Models : In vitro studies on human leukemia cell lines demonstrated that derivatives of biphenyl carboxylic acids, including those related to this compound, showed IC50 values as low as 1.50 µM, indicating strong potential for anticancer drug development .

Propiedades

IUPAC Name |

3-(2-bromo-3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQGNWSMEJYWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681800 | |

| Record name | 2'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-07-7 | |

| Record name | 2′-Bromo-3′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.